molecular formula C28H35N9O20P2 B12666302 Uridylyl(5'.3')uridylyl(5'.3')adenosine CAS No. 1066-10-0

Uridylyl(5'.3')uridylyl(5'.3')adenosine

Cat. No.: B12666302
CAS No.: 1066-10-0
M. Wt: 879.6 g/mol
InChI Key: NLWZFFICVBSXGO-FIVCZYLNSA-N
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Description

Uridylyl(5’3’)uridylyl(5’3’)adenosine is a complex nucleotide compound that plays a significant role in various biochemical processes It is composed of two uridine units and one adenosine unit linked by phosphodiester bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine typically involves the stepwise addition of nucleotide units. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents used in this synthesis include phosphoramidites and activating agents such as tetrazole. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine may involve automated synthesizers that can efficiently assemble the nucleotide sequence. These machines use pre-programmed protocols to add nucleotides sequentially, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Uridylyl(5’.3’)uridylyl(5’.3’)adenosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the nucleobases or the ribose sugars.

    Reduction: Less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups on the nucleotides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of uridine or adenosine derivatives with modified functional groups.

Scientific Research Applications

Uridylyl(5’.3’)uridylyl(5’.3’)adenosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of RNA analogs.

    Biology: Plays a role in studying RNA synthesis and function.

    Industry: Used in the production of nucleic acid-based products and diagnostics.

Mechanism of Action

The mechanism of action of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine involves its incorporation into RNA strands during synthesis. It interacts with RNA polymerases and other enzymes involved in RNA processing. The molecular targets include ribonucleoproteins and RNA-binding proteins, which facilitate the proper folding and function of RNA molecules.

Comparison with Similar Compounds

Similar Compounds

    Uridylyl(3’.5’)uridine: Another nucleotide compound with similar structural features but different linkage.

    Uridylyl(3’.5’)adenosine: Similar to Uridylyl(5’.3’)uridylyl(5’.3’)adenosine but with a different sequence of nucleotides.

Uniqueness

Uridylyl(5’.3’)uridylyl(5’.3’)adenosine is unique due to its specific sequence and linkage, which confer distinct biochemical properties. Its ability to form stable RNA structures and participate in various biochemical processes makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1066-10-0

Molecular Formula

C28H35N9O20P2

Molecular Weight

879.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C28H35N9O20P2/c29-22-15-23(31-8-30-22)37(9-32-15)26-18(43)20(10(5-38)53-26)56-59(49,50)52-7-12-21(19(44)25(55-12)36-4-2-14(40)34-28(36)46)57-58(47,48)51-6-11-16(41)17(42)24(54-11)35-3-1-13(39)33-27(35)45/h1-4,8-12,16-21,24-26,38,41-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,30,31)(H,33,39,45)(H,34,40,46)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1

InChI Key

NLWZFFICVBSXGO-FIVCZYLNSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O

Origin of Product

United States

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